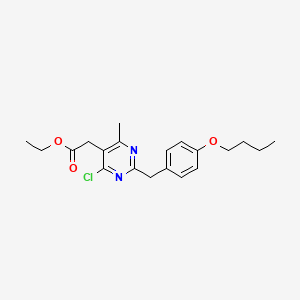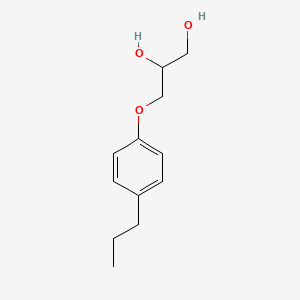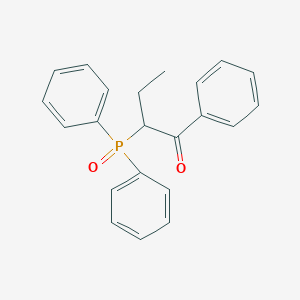
2-(Diphenylphosphoryl)-1-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylphosphoryl)-1-phenylbutan-1-one is an organophosphorus compound characterized by the presence of a diphenylphosphoryl group attached to a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)-1-phenylbutan-1-one typically involves the reaction of diphenylphosphine oxide with a suitable butanone derivative under controlled conditions. One common method includes the use of halogenophosphines and organometallic reagents . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography can be employed to ensure the quality and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diphenylphosphoryl)-1-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of products depending on the nucleophile involved.
Applications De Recherche Scientifique
2-(Diphenylphosphoryl)-1-phenylbutan-1-one has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential therapeutic applications, such as anticancer agents, is ongoing.
Mécanisme D'action
The mechanism by which 2-(Diphenylphosphoryl)-1-phenylbutan-1-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The phosphoryl group can form strong bonds with active sites, inhibiting enzyme activity or altering protein function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphoryl azide: Known for its use in peptide synthesis and as a versatile reagent in organic chemistry.
Diphenylphosphorylacetic acid: Used in conformational analysis and studies involving dipole moments and IR spectroscopy.
Uniqueness
2-(Diphenylphosphoryl)-1-phenylbutan-1-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and stability. Its ability to participate in a wide range of chemical reactions and form stable complexes with biological molecules sets it apart from other similar compounds.
Propriétés
Numéro CAS |
63103-51-5 |
|---|---|
Formule moléculaire |
C22H21O2P |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
2-diphenylphosphoryl-1-phenylbutan-1-one |
InChI |
InChI=1S/C22H21O2P/c1-2-21(22(23)18-12-6-3-7-13-18)25(24,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21H,2H2,1H3 |
Clé InChI |
HOYWRWFJDSYATQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate](/img/structure/B14509060.png)


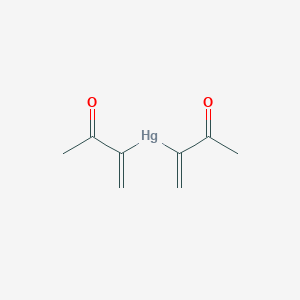
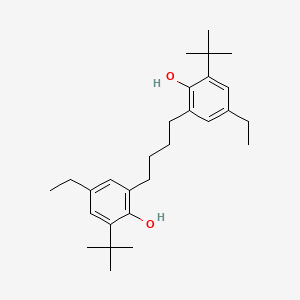
![2-Hydroxy-6-oxo-3-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14509093.png)

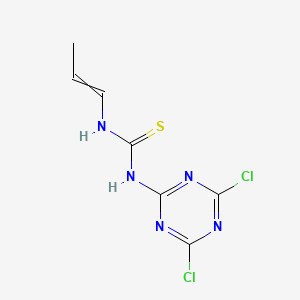

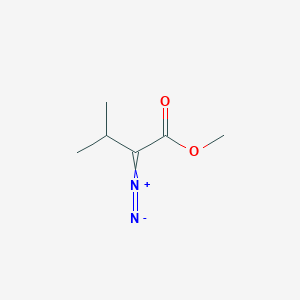
![Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate](/img/structure/B14509134.png)

